3,3',5-TRICHLOROBIPHENYL
Description
Significance of 3,3',5-Trichlorobiphenyl (B165798) (PCB-37) as a Specific Congener in Environmental and Biological Studies
Within the large family of PCBs, individual congeners can exhibit distinct physical, chemical, and toxicological properties. This compound, also known as PCB-37, is one of 24 trichlorobiphenyl isomers. cpcb.nic.in While not one of the most abundant congeners in commercial PCB mixtures, its specific structure and properties make it a subject of interest in environmental and biological research.
Historical Industrial Production and Environmental Release of PCB Mixtures Containing Trichlorobiphenyls
The commercial production of PCBs began in 1929 and continued for several decades. cevooh.czmdpi.com These chemicals were not produced as single congeners but as complex mixtures under various trade names, such as Aroclor in the United States, Clophen in Germany, and Kanechlor in Japan. pops.intchemistry-matters.com These mixtures were characterized by their degree of chlorination. For example, Aroclor 1242, a common mixture, contained a significant proportion of trichlorobiphenyls.
The total global production of PCBs between 1930 and 1993 is estimated to be around 1.3 million tonnes. europa.eu A substantial portion of these PCBs has been released into the environment through various pathways, including:
Industrial Accidents and Spills: Leaks and accidental releases during the manufacturing, transport, and use of PCBs. clu-in.org
Improper Disposal: Disposal of PCB-containing equipment and materials in landfills and dumps. clu-in.org
Volatilization from Products: Slow release from open applications like paints, sealants, and plastics. mdpi.com
Incineration: Unintentional formation and release from the incineration of waste materials. cevooh.cz
Trichlorobiphenyls, being a component of many commercial mixtures, were widely released into the environment. Their moderate level of chlorination gives them a balance of persistence and volatility that allows for both localized contamination and long-range atmospheric transport.
Evolution of Academic Research Focus on Individual PCB Congeners vs. Mixtures
This realization led to a significant shift in research focus towards the study of individual PCB congeners. nih.gov Researchers understood that different congeners could have vastly different toxicological profiles. nih.gov For example, some "dioxin-like" PCBs exhibit a high degree of toxicity through a specific biological pathway, while others, the "non-dioxin-like" PCBs, have different mechanisms of action. nih.gov
This congener-specific approach allows for a more nuanced and accurate assessment of the risks associated with PCB exposure. By understanding the properties and behaviors of individual congeners like this compound, scientists can develop more precise models for predicting the environmental fate and toxicological effects of complex PCB mixtures found in the environment and in biological samples. This evolution in research continues to inform risk assessment and remediation strategies for PCB-contaminated sites.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGNAJQTOXRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858937 | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-87-0, 12674-11-2 | |
| Record name | 3,3′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aroclor 1016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012674112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998089L9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of 3,3 ,5 Trichlorobiphenyl
Sources of 3,3',5-TRICHLOROBIPHENYL (B165798) in the Environment
The presence of this compound in the environment stems from both historical activities and ongoing, unintentional formation.
The primary historical source of this compound and other lower-chlorinated PCBs is the production and use of commercial PCB mixtures. epa.govopenaccessgovernment.org These mixtures, sold under trade names like Aroclor, were not single congeners but rather combinations of many. epa.gov Specifically, Aroclor 1016, a less-chlorinated mixture, was composed of approximately 51.5% to 54.67% trichlorobiphenyls by weight. nih.gov These mixtures were widely used as coolants and insulating fluids in electrical equipment such as transformers and capacitors, and as plasticizers in paints, caulking, and carbonless copy paper. epa.govcpcb.nic.inopenaccessgovernment.org
Continuous release into the environment occurs from these "legacy" sources through:
Leaks and spills from old electrical equipment still in use or awaiting disposal. openaccessgovernment.org
Volatilization from building materials, such as old caulking compounds and paints. nih.gov
Leaching from hazardous waste sites and landfills where PCB-containing materials were improperly disposed. openaccessgovernment.org
Table 1: Composition of Aroclor 1016 by Homolog This table shows the approximate percentage of different chlorinated biphenyls in the commercial mixture Aroclor 1016, a significant historical source of trichlorobiphenyls.
| Homolog Group | Weight Percentage (%) |
| Monochlorobiphenyl | <1.0 |
| Dichlorobiphenyl | 21.2 |
| Trichlorobiphenyl | 51.5 |
| Tetrachlorobiphenyl | 27.3 |
| Pentachlorobiphenyl | <0.6 |
| Data from Hansen L; The Ortho Side of PCBs: Occurrence and Disposition (1999). nih.gov |
Beyond legacy sources, this compound can be formed and released into the environment through unintentional processes. A significant contemporary source is the inadvertent production of PCBs as byproducts in various manufacturing processes, particularly those involving the synthesis of certain organic pigments used in paints, inks, and textiles. openaccessgovernment.orgnih.govwa.govresearchgate.net
Furthermore, environmental transformation processes can generate lower-chlorinated PCBs from their more highly chlorinated counterparts. paint.org Research has shown that higher-chlorinated congeners present in mixtures like Aroclor 1254 can undergo photochemical degradation (photolysis) when exposed to sunlight. paint.org This process can strip chlorine atoms from the biphenyl (B1667301) structure, resulting in the formation of less-chlorinated congeners, including trichlorobiphenyls. paint.org
Environmental Concentrations in Various Matrices
Due to its persistence and mobility, this compound is found globally in air, water, soil, and sediment. cpcb.nic.in
Lower-chlorinated PCBs, including trichlorobiphenyls, are relatively volatile, which allows them to be released from contaminated surfaces into the atmosphere. nih.gov The vapor pressure of Aroclor 1016 (4x10⁻⁴ mm Hg at 25°C) suggests that its constituent compounds, primarily trichlorobiphenyls, are expected to exist almost entirely in the vapor phase in the ambient atmosphere. nih.gov Atmospheric concentrations are generally higher in urban and industrial areas. nih.gov
Once in the atmosphere, these compounds can undergo long-range transport, leading to their deposition in remote regions far from their original source. dss.go.th This atmospheric pathway is a major contributor to the contamination of ecosystems like the Great Lakes. dss.go.th For instance, a study of air over Lake Superior analyzed the transport of several congeners, including trichlorobiphenyls (PCB 28+31), to identify the signature of long-range transport from industrial regions to the south. dss.go.th While specific concentration data for this compound is not widely available, levels for other indicator PCBs have been detected even in remote locations like Antarctica (87 pg/m³ for PCB 11). nih.gov
Table 2: Example Atmospheric PCB Concentrations This table provides context for typical atmospheric concentrations of PCBs, noting that levels vary significantly by location and specific congener.
| Location/Environment | PCB Congener(s) | Reported Concentration |
| Chicago, USA (Urban Air) | PCB 11 | 72 pg/m³ |
| Antarctica (Remote Air) | PCB 11 | 87 pg/m³ |
| United States (Indoor Workplace Air) | Aroclor 1242 + 1254 | 44 - 240 ng/m³ |
| Data from various environmental studies. cpcb.nic.innih.gov |
In aquatic environments, PCBs are typically found in low concentrations in the water itself due to their limited water solubility. cpcb.nic.in However, they readily adsorb to suspended particulate matter and organic material. cpcb.nic.inwhoi.edu Consequently, while dissolved concentrations may be at trace levels (e.g., picograms per liter), concentrations in suspended solids can be significantly higher. nih.gov
A study of water from various locations in Jos Metropolis, Nigeria, identified several PCB congeners. hilarispublisher.com Although this compound was not among the quantified congeners in that specific study, other trichlorobiphenyls were detected, and the total PCB concentration in some water samples was found to be higher than the recommended allowable limit. hilarispublisher.com This indicates the potential for trichlorobiphenyls to contaminate aquatic systems, particularly in areas impacted by industrial activities or improper waste disposal.
Soil and sediments act as major sinks for PCBs in the environment. who.int The compounds adsorb strongly to organic matter in soil and sediment particles, where they can persist with half-lives ranging from months to years. who.intresearchgate.net Generally, adsorption increases with the degree of chlorination, meaning higher-chlorinated PCBs are often found in higher proportions in these matrices. who.intfrontiersin.org
Nevertheless, significant concentrations of trichlorobiphenyls are found in contaminated soils. A study of soil from sites near electrical transformers in Nigeria identified fifteen different PCB congeners. hilarispublisher.com Among them were several trichlorobiphenyls, demonstrating their presence as environmental contaminants in soil.
Table 3: Concentrations of Selected Trichlorobiphenyls in Soil from Jos Metropolis, Nigeria This table shows the concentration range of various trichlorobiphenyl (TCB) congeners detected in soil samples near electrical transformer installation sites. This data provides an example of the levels at which related congeners can be found in contaminated soil.
| PCB Congener | Congener Name | Concentration Range (mg/kg) |
| C20 | 2,3,3-Trichlorobiphenyl | 0.27 - 0.70 |
| C28 | 2,4,4'-Trichlorobiphenyl (B50444) | 0.28 - 0.39 |
| C29 | 2,4,5-Trichlorobiphenyl | 0.28 - 0.39 |
| Data from Ibrahim EG, et al. (2018). Accumulation of Polychlorinated Biphenyls (PCBS) in Soil and Water from Electrical Transformers Installation Sites. hilarispublisher.com |
Global Environmental Distribution and Long-Range Transport Phenomena
Polychlorinated biphenyls (PCBs), including the congener this compound, are recognized as ubiquitous and persistent pollutants within the global ecosystem. cpcb.nic.in Their widespread presence, even in remote regions far from their original points of release, is a direct consequence of their physical and chemical properties that facilitate long-range environmental transport. cpcb.nic.inunlp.edu.arhilarispublisher.com
The primary mechanism for the global distribution of PCBs is atmospheric transport. cpcb.nic.intsu.edu Due to their semi-volatile nature, PCBs can volatilize from contaminated surfaces, such as soils and bodies of water, or be released into the atmosphere from industrial activities and the improper disposal or burning of PCB-containing wastes. cpcb.nic.intsu.edu Once in the atmosphere, they can exist in the vapor phase or adsorb to aerosols. tsu.edu This allows them to be carried by wind currents over vast distances. cpcb.nic.intsu.edu A study in the USA revealed that 92% of detected PCBs were in the vapor phase, while research in Germany indicated that congeners with a lower degree of chlorination were predominant in filtered air. tsu.edu
This atmospheric journey concludes with deposition, which can occur through wet (rain and snow) or dry processes. cpcb.nic.in This "grasshopper effect" of repeated volatilization and deposition allows PCBs to reach and contaminate even pristine environments like the polar regions. unlp.edu.ar
The persistence of PCBs against chemical and biological degradation is a key factor in their long-range transport and global distribution. cpcb.nic.in Their stability generally increases with the degree of chlorination. cpcb.nic.in While monochlorinated biphenyls are generally biodegradable, those with three or more chlorine atoms, such as this compound, are significantly more persistent. cpcb.nic.in
Once deposited, the lipophilic (fat-soluble) nature of PCBs leads to their accumulation in the fatty tissues of organisms. cpcb.nic.in They are practically insoluble in water but readily dissolve in organic compounds and fats. cpcb.nic.in This property results in their bioaccumulation in individual organisms and biomagnification up the food chain, leading to detectable concentrations in wildlife and humans across the globe. cpcb.nic.inepa.gov PCBs are commonly found in environmental and biological samples, with a tendency to accumulate in sediments, soils, and biota. cpcb.nic.in
The following table provides a summary of key properties of this compound that influence its environmental transport and distribution.
Interactive Data Table: Properties of this compound Relevant to Environmental Transport
| Property | Value | Implication for Global Distribution |
| Molecular Formula | C12H7Cl3 epa.govaccustandard.com | Influences molecular weight and related physical properties. |
| Molecular Weight | 257.55 g/mol epa.gov | Affects volatility and atmospheric transport potential. |
| Physical State | Crystalline solid ontosight.ai | Can be transported as fine particulate matter or volatilize. |
| Water Solubility | Practically insoluble cpcb.nic.in | Leads to partitioning into sediments and biota rather than remaining dissolved in water. |
| Lipophilicity (Fat Solubility) | High (soluble in fats) cpcb.nic.in | Drives bioaccumulation in organisms and biomagnification through food webs. |
| Persistence | Resistant to degradation cpcb.nic.in | Allows the compound to travel long distances without breaking down, leading to widespread distribution. |
| Volatility | Semi-volatile tsu.edu | Facilitates entry into the atmosphere and subsequent long-range transport. |
Detailed research findings have consistently demonstrated the presence of various PCB congeners, including trichlorobiphenyls, in diverse environmental matrices worldwide, confirming the effectiveness of long-range transport phenomena. epa.gov The composition of PCB mixtures found in the environment can differ significantly from the commercial mixtures originally released, due to processes like metabolism and biodegradation that occur during transport and after deposition. epa.gov
Environmental Fate and Transformation Mechanisms of 3,3 ,5 Trichlorobiphenyl
Persistence and Stability in Environmental Compartments
Due to their chemical inertness, PCBs, including 3,3',5-trichlorobiphenyl (B165798), are highly resistant to environmental degradation. They are generally insoluble in water but are soluble in nonpolar organic solvents and lipids, which facilitates their accumulation in the fatty tissues of organisms and their persistence in organic-rich environmental compartments like soil and sediment. The persistence of PCB congeners generally increases with the degree of chlorination.
Studies on the environmental persistence of trichlorobiphenyls have provided insights into their environmental half-lives. For instance, a 5-year field study on farmland amended with sludge reported a half-life range for 13 different trichlorobiphenyls in aerobic soil, with an average half-life of 285 days epa.gov. This indicates that this compound can be expected to persist in soil for extended periods. In aquatic environments, PCBs are predominantly associated with sediments, where they can be found at much higher concentrations than in the overlying water column epa.gov.
Table 1: General Persistence of Trichlorobiphenyls in Aerobic Soil
| Environmental Compartment | Average Half-life | Reference |
|---|---|---|
| Aerobic Soil | 285 days | epa.gov |
Abiotic Transformation Processes
Abiotic processes, which are not mediated by living organisms, play a role in the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical reactions like hydrolysis and oxidation.
Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the transformation of PCBs. In the atmosphere, vapor-phase PCBs can be degraded by reacting with photochemically-produced hydroxyl radicals epa.gov. The rate of this reaction is dependent on the specific congener and environmental conditions.
In aquatic systems, the presence of dissolved organic matter (DOM) can significantly influence the photodegradation of PCBs. A study on 2,4',5-trichlorobiphenyl (B150608), a compound structurally similar to this compound, found that DOM, such as humic acid, accelerated its photodegradation nih.gov. The primary reactive species responsible for this enhanced degradation were identified as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are produced when DOM absorbs solar irradiation nih.gov. The degradation of 2,4',5-trichlorobiphenyl in the presence of DOM led to the formation of products such as 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, and hydroxylated PCBs nih.gov.
Reductive dechlorination is another important transformation process, particularly under anaerobic conditions found in sediments. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which are replaced by hydrogen atoms. Microbial activity is often the primary driver of reductive dechlorination, but abiotic pathways can also contribute. Generally, meta and para chlorines are preferentially removed over ortho chlorines researchwithrutgers.comepa.gov. This process results in the formation of less chlorinated congeners, which are often less toxic and more susceptible to further degradation.
Table 2: Key Factors in the Photodegradation of a Trichlorobiphenyl
| Factor | Role | Degradation Products | Reference |
|---|---|---|---|
| Dissolved Organic Matter (DOM) | Accelerates photodegradation | Chlorobenzoic acids, hydroxylated PCBs | nih.gov |
| Hydroxyl Radicals (•OH) | Major reactive species | - | nih.gov |
| Singlet Oxygen (¹O₂) | Important reactive species | - | nih.gov |
PCBs are known for their resistance to both acids and alkalis, which makes them highly resistant to hydrolysis under typical environmental conditions cdc.gov. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.
Oxidation processes, apart from photodegradation-induced oxidation, can also contribute to the transformation of PCBs. As mentioned previously, reactive oxygen species like hydroxyl radicals can lead to the oxidation of trichlorobiphenyls nih.gov. These reactions can lead to the formation of hydroxylated metabolites, which represent an initial step in the breakdown of the parent compound.
Biotic Transformation Processes (Biodegradation)
The biodegradation of PCBs is a crucial process for their removal from the environment. This process is primarily carried out by microorganisms, particularly bacteria, through various metabolic pathways.
Under aerobic conditions, many bacterial species are capable of degrading PCBs, with the efficiency of degradation generally decreasing as the number of chlorine substituents increases nih.gov. Less chlorinated biphenyls, such as trichlorobiphenyls, are more amenable to aerobic biodegradation than their more highly chlorinated counterparts.
The degradation of PCBs by aerobic bacteria typically results in the formation of chlorobenzoic acids nih.gov. Studies have shown that some trichlorobiphenyl congeners can be degraded by soil microflora nih.gov.
The primary mechanism for the aerobic bacterial degradation of PCBs is initiated by the enzyme biphenyl dioxygenase. This enzyme catalyzes the insertion of two hydroxyl groups onto the biphenyl rings, a critical first step in the degradation pathway nih.gov. The position of chlorine atoms on the biphenyl rings significantly influences the susceptibility of a congener to attack by biphenyl dioxygenase.
The metabolism of this compound has been studied, and several hydroxylated metabolites have been identified, including 2-hydroxy-PCB 36, 4-hydroxy-PCB 36, 2'-hydroxy-PCB 36, and 4'-hydroxy-PCB 36 nih.gov. The formation of these hydroxylated derivatives is a clear indication of oxidative metabolism, consistent with the action of dioxygenase enzymes. Following the initial hydroxylation, the biphenyl rings are cleaved, and subsequent enzymatic reactions lead to the formation of chlorinated benzoic acids, which can then be further metabolized and potentially enter central metabolic pathways nih.gov.
Table 3: Identified Hydroxylated Metabolites of this compound
| Metabolite | Reference |
|---|---|
| 2-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |
| 4-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |
| 2'-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |
| 4'-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |
Aerobic Microbial Degradation Pathways.
Fungal Degradation Processes
Fungi, particularly white-rot fungi, are recognized for their ability to degrade a wide range of persistent organic pollutants, including PCBs. This capability is primarily attributed to their non-specific extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive free radicals that can attack the biphenyl structure, initiating the degradation process.
The degradation of PCBs by fungi is generally an aerobic process. For a trichlorobiphenyl such as this compound, the initial attack would likely involve hydroxylation of the biphenyl rings. This is a crucial step that increases the water solubility of the compound and makes it more susceptible to further enzymatic action. Following hydroxylation, ring cleavage can occur, leading to the formation of chlorinated benzoic acids and other intermediates, which can potentially be further metabolized.
Several fungal species have been identified as capable of degrading PCBs, including Phanerochaete chrysosporium, Trametes versicolor, and various species of Aspergillus and Penicillium. While specific studies on the fungal degradation of this compound are limited, the known mechanisms of fungal PCB metabolism suggest a pathway involving initial oxidation. The efficiency of this process is, however, highly dependent on the degree of chlorination and the substitution pattern of the PCB congener.
Role of Chlorine Substitution Patterns in Aerobic Degradation Susceptibility
The susceptibility of a PCB congener to aerobic microbial degradation is profoundly influenced by the number and position of chlorine atoms on the biphenyl rings. For this compound, its chlorine substitution pattern is a critical determinant of its degradability.
Several key principles govern the aerobic degradation of PCBs:
Degree of Chlorination: Generally, the rate and extent of aerobic degradation decrease as the number of chlorine substituents increases. nih.govresearchgate.net Trichlorobiphenyls are moderately chlorinated and thus are more amenable to aerobic degradation than their more highly chlorinated counterparts.
Position of Chlorine Atoms: The location of chlorine atoms has a significant impact. PCBs with chlorine atoms in the ortho positions (2, 2', 6, 6') are particularly resistant to degradation due to steric hindrance, which impedes the action of bacterial dioxygenase enzymes. nih.govresearchgate.net this compound lacks ortho chlorines, which theoretically makes it more susceptible to aerobic attack compared to ortho-substituted trichlorobiphenyls.
Unsubstituted Carbon Atoms: Aerobic degradation is often initiated by dioxygenase enzymes that attack adjacent, unsubstituted carbon atoms. The presence of vicinal unsubstituted carbons at the 2,3- or 3,4- positions is often a prerequisite for effective degradation. In this compound, the ring with the 3,5-dichloro substitution has unsubstituted adjacent carbons at positions 1-2 and 4-5, and the ring with the 3'-chloro substitution has unsubstituted carbons at multiple positions, making it a potential target for dioxygenase attack.
Ring Fission: Preferential degradation typically occurs on the less chlorinated ring. nih.govresearchgate.net In the case of this compound, the ring with a single chlorine at the 3' position would be the more likely site of initial enzymatic attack.
Table 1: Predicted Aerobic Degradation Susceptibility of this compound Based on Chlorine Substitution Patterns
| Feature | Assessment for this compound | Implication for Aerobic Degradation |
| Number of Chlorines | Three | Moderately susceptible |
| Ortho (2, 2', 6, 6') Substitution | None | Increased susceptibility |
| Meta (3, 3', 5, 5') Substitution | Three (3, 3', 5) | May influence enzyme affinity |
| Para (4, 4') Substitution | None | No inhibition from para chlorines |
| Less Chlorinated Ring | 3'-chlorophenyl ring | Preferential site for initial attack |
Anaerobic Microbial Dechlorination
Under anaerobic conditions, such as those found in submerged sediments and certain soils, a key transformation process for PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl rings and their replacement with hydrogen atoms. Anaerobic microbial communities can utilize PCBs as electron acceptors in a respiratory process known as dehalorespiration. oup.com
Reductive dechlorination is particularly significant for more highly chlorinated PCBs that are resistant to aerobic degradation. However, it also occurs for less chlorinated congeners like this compound. This process typically results in the formation of less chlorinated PCB congeners, which are generally less toxic and more susceptible to subsequent aerobic degradation. epa.govnih.gov
Mechanisms of Reductive Dechlorination by Anaerobic Bacteria
The mechanism of reductive dechlorination is a biologically mediated process catalyzed by specific enzymes called reductive dehalogenases. Certain anaerobic bacteria, such as some species within the phylum Chloroflexi (e.g., Dehalococcoides), are known to carry out this process. rsc.orgnih.gov These bacteria can gain energy for growth by coupling the oxidation of an electron donor (e.g., hydrogen, formate, or simple organic acids) to the reduction of the chlorinated biphenyl. oup.comepa.gov
The process can be summarized as follows:
Electron Donor Oxidation: An electron donor is oxidized, releasing electrons.
Electron Transport: The electrons are transferred through a series of cellular carriers.
Reductive Dehalogenation: The PCB molecule acts as the terminal electron acceptor. A reductive dehalogenase enzyme facilitates the transfer of electrons to the C-Cl bond, leading to the cleavage of the bond and the release of a chloride ion. A proton from the environment then replaces the chlorine atom on the biphenyl ring.
This process is highly specific, with different bacterial populations and their respective enzymes targeting different chlorine positions on the biphenyl rings.
Site-Specific Dechlorination Activity
A significant body of research has demonstrated that microbial reductive dechlorination of PCBs is highly regioselective. The chlorine substitution pattern of the congener dictates which chlorines are preferentially removed. In general, for many anaerobic microbial communities found in contaminated sediments, there is a preference for the removal of meta and para chlorines over ortho chlorines. epa.govnih.govnih.gov
For this compound, which has three meta chlorines, it is expected that these would be the primary targets for reductive dechlorination. The likely dechlorination products would therefore be dichlorobiphenyls and monochlorobiphenyls, with the specific congeners formed depending on the sequence of chlorine removal. For instance, removal of the 5-chloro substituent would yield 3,3'-dichlorobiphenyl (B134845). Subsequent dechlorination could then lead to 3-chlorobiphenyl. This stepwise removal of meta chlorines would lead to an accumulation of less chlorinated congeners that may retain ortho chlorines if they were initially present, though this compound lacks these. The dechlorination of this compound would thus likely result in a mixture of less chlorinated, non-ortho-substituted congeners.
Table 2: Predicted Anaerobic Dechlorination Products of this compound
| Starting Compound | Targeted Chlorine Position | Potential Primary Product(s) | Potential Secondary Product(s) |
| This compound | Meta (5) | 3,3'-Dichlorobiphenyl | 3-Chlorobiphenyl |
| This compound | Meta (3 or 3') | 3',5-Dichlorobiphenyl or 3,5-Dichlorobiphenyl | 3-Chlorobiphenyl or 5-Chlorobiphenyl (less common) |
Plant-Mediated Biotransformation (Phytoremediation Aspects)
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. Plants can play a role in the remediation of PCB-contaminated soils and sediments through several mechanisms, including uptake, accumulation, and transformation.
For a compound like this compound, phytotransformation would involve its uptake by the plant roots and subsequent metabolism within the plant tissues. The metabolic processes in plants for xenobiotics are often analogized to the "green liver" concept and typically occur in three phases:
Phase I (Transformation): The compound is transformed through reactions such as hydroxylation, oxidation, or reduction, which are often catalyzed by enzymes like cytochrome P450 monooxygenases. This initial step increases the reactivity of the molecule.
Phase II (Conjugation): The transformed compound is conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. This increases the water solubility of the metabolite and reduces its toxicity.
Phase III (Sequestration): The conjugated metabolites are compartmentalized and sequestered in plant vacuoles or bound to cell wall components, effectively removing them from the cytoplasm.
While research on the phytoremediation of specific PCB congeners is ongoing, studies with various plants have shown the potential for the uptake and transformation of lower-chlorinated PCBs. For trichlorobiphenyls, the formation of hydroxylated metabolites has been observed in plant cell cultures. The extent of uptake and metabolism can vary significantly between different plant species and is also influenced by the physicochemical properties of the specific PCB congener.
Bioaccumulation, Biomagnification, and Trophic Transfer in Non Human Ecosystems
Bioaccumulation in Aquatic and Terrestrial Organisms (Non-Human)
Bioaccumulation is the process by which organisms absorb a substance from their environment at a rate faster than they can excrete it, leading to a concentration of the substance in their tissues. For Polychlorinated Biphenyls (PCBs) like 3,3',5-trichlorobiphenyl (B165798), this process is largely driven by their lipophilic (fat-seeking) nature.
Aquatic Ecosystems:
In aquatic environments, this compound readily partitions from the water column into the fatty tissues of organisms. The primary routes of uptake are through direct absorption from contaminated water across gills and epithelial tissues, and through the consumption of contaminated food.
Lower trophic level organisms, such as invertebrates and small fish, are particularly important in the initial bioaccumulation of this compound. For instance, studies on various PCB congeners have shown significant uptake in species like mussels and fish. While specific data for this compound is limited, the behavior of other trichlorobiphenyls suggests it would be readily bioaccumulated. For example, in the White Sea, major organochlorine contaminants, including PCBs, were found in various fish species, with concentrations correlated to the trophic level. nih.gov Navaga had the highest concentrations of the five fish species studied. nih.gov
Terrestrial Ecosystems:
Information regarding the specific bioaccumulation of this compound in terrestrial organisms is less documented. However, the general principles of PCB bioaccumulation apply. Terrestrial organisms can be exposed through the ingestion of contaminated soil and food sources. Soil invertebrates, such as earthworms, can accumulate PCBs from the soil, which are then transferred to predators. While direct quantitative data for this compound in terrestrial fauna is scarce, its chemical properties suggest a potential for accumulation in the fatty tissues of birds and mammals that are part of terrestrial food chains.
Biomagnification within Aquatic and Terrestrial Food Webs
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. As a persistent and bioaccumulative compound, this compound is subject to biomagnification.
Aquatic Food Webs:
In aquatic food webs, biomagnification of PCBs is a well-documented phenomenon. dtic.mil It begins with the uptake by primary producers like phytoplankton, followed by transfer to zooplankton, small fish, and progressively larger predatory fish. At each trophic level, the concentration of the PCB congener increases. Top predators in aquatic ecosystems, such as large fish, marine mammals, and fish-eating birds, can accumulate very high concentrations of PCBs. ca.govepa.gov
A study on a harbor seal food web in the Strait of Georgia, British Columbia, characterized the biomagnification of various PCB congeners. nih.gov The trophic magnification factors (TMFs) for individual congeners were correlated with their octanol-water partition coefficient (log KOW), indicating that more lipophilic compounds tend to biomagnify to a greater extent. nih.gov Although this compound was not specifically measured, its log KOW suggests a significant potential for biomagnification.
Terrestrial Food Webs:
Biomagnification also occurs in terrestrial food webs, although the pathways can be more complex. For PCBs, transfer from soil to plants is generally low, but contamination of plant surfaces can occur. The primary route of biomagnification is through the consumption of contaminated organisms. For example, predatory birds and mammals that consume contaminated insects, small rodents, or fish from nearby aquatic systems can accumulate high levels of PCBs. Studies have shown that PCBs can biomagnify in terrestrial food chains, leading to high concentrations in top predators like owls and kestrels.
Factors Influencing Bioavailability and Uptake in Environmental Systems
The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by organisms, is influenced by several environmental factors.
Sediment and Soil Organic Carbon: The amount and type of organic carbon in sediment and soil are critical factors. bohrium.com PCBs, being hydrophobic, tend to adsorb strongly to organic matter. usgs.govresearchgate.net High organic carbon content can reduce the bioavailability of PCBs in the water or soil porewater, thereby decreasing their uptake by organisms. bohrium.com However, the quality of the organic matter also plays a role; contaminants associated with more labile, nutrient-rich organic matter may be more bioavailable than those bound to refractory carbon like soot or charcoal. usgs.gov
Sediment-Water Partitioning: The partitioning of this compound between sediment and the overlying water column is a key process. This is governed by its hydrophobicity. Stronger sorption to sediment particles generally leads to lower concentrations in the water and thus reduced direct uptake by aquatic organisms. The origin of the organic carbon (marine vs. terrestrial) can influence the strength of this sorption, with marine-derived organic carbon showing stronger binding for more hydrophobic PCBs. nih.gov
Organism-Specific Factors: The physiology and feeding habits of an organism also influence uptake. Factors such as an organism's lipid content, metabolic rate, and feeding strategy will affect the extent of bioaccumulation.
Comparative Analysis of this compound Bioaccumulation Relative to Other Congeners
The bioaccumulation potential of a PCB congener is largely determined by its degree of chlorination and the specific positions of the chlorine atoms on the biphenyl (B1667301) rings.
Degree of Chlorination: Generally, bioaccumulation potential increases with the number of chlorine atoms up to a certain point. Trichlorobiphenyls, like this compound, are readily bioaccumulated. However, very highly chlorinated congeners (hepta- to decachlorobiphenyls) may show reduced uptake due to their larger molecular size and extremely low water solubility, which can limit their passage across biological membranes.
Chlorine Substitution Pattern: The arrangement of chlorine atoms influences a congener's susceptibility to metabolic breakdown. Congeners with adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, are more easily metabolized and excreted by organisms. This compound has vicinal hydrogens at the C4-C5 and C2'-C6' positions, which could make it more susceptible to metabolism compared to congeners without such arrangements. Conversely, congeners with chlorine atoms that sterically hinder metabolism (e.g., those with multiple ortho-substituted chlorines) tend to be more persistent and have higher bioaccumulation potential. researchgate.netnih.gov
The table below provides a general comparison of the bioaccumulation potential of different PCB homolog groups.
| PCB Homolog Group | Number of Chlorine Atoms | General Bioaccumulation Potential |
| Monochlorobiphenyls | 1 | Low |
| Dichlorobiphenyls | 2 | Moderate |
| Trichlorobiphenyls | 3 | Moderate to High |
| Tetrachlorobiphenyls | 4 | High |
| Pentachlorobiphenyls | 5 | High |
| Hexachlorobiphenyls | 6 | Very High |
| Heptachlorobiphenyls | 7 | High to Very High |
| Octachlorobiphenyls | 8 | High |
| Nonachlorobiphenyls | 9 | Moderate to High |
| Decachlorobiphenyl | 10 | Moderate |
This table provides a generalized view. The actual bioaccumulation potential of a specific congener can vary based on its substitution pattern and the organism .
Biotransformation and Metabolic Pathways in Non Human Biological Systems
General Metabolic Pathways of PCBs in Animals (e.g., Mammalian, Avian, Aquatic)
The primary metabolic pathway for PCBs across various animal species involves a two-phase process. acs.orgnih.gov
Phase I: Oxidation: The initial and rate-limiting step is the oxidation of the PCB molecule, catalyzed predominantly by the cytochrome P-450 (CYP) monooxygenase enzyme system located in the liver and other tissues. acs.orgnih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) ring, forming hydroxylated PCB metabolites (OH-PCBs). researchgate.net This process can proceed through the formation of an epoxide intermediate. acs.org Lower-chlorinated PCBs are generally better substrates for metabolic enzymes compared to their highly chlorinated counterparts. nih.govnih.gov
Phase II: Conjugation: The hydroxylated metabolites, being more polar than the parent compound, can then undergo Phase II conjugation reactions. acs.orgnih.gov These reactions involve linking the OH-PCBs to endogenous molecules such as glucuronic acid or sulfate (B86663), forming glucuronide or sulfate conjugates. researchgate.netacs.org This step further increases the water solubility of the metabolites, making them easier to eliminate from the body, typically in bile and feces. nih.gov In some pathways, PCBs can also be conjugated with glutathione, leading to the formation of methylsulfonyl metabolites (MeSO2-PCBs), which have been observed in mammals and fish. nih.govacs.orgnih.gov
Metabolic capabilities vary significantly among different animal classes:
Mammals: Generally exhibit pronounced metabolic changes for many PCB congeners. usgs.gov
Avian Species: Birds also demonstrate significant PCB metabolism and show induction of microsomal enzymes in response to exposure. usgs.gov Hydroxylated PCB metabolites have been identified in the plasma of various bird species. researchgate.net
Aquatic Species: Fish tend to have a more limited capacity for PCB metabolism compared to mammals and birds. usgs.gov While some metabolism occurs, the changes are often minimal. usgs.gov Nevertheless, methylsulfonyl metabolites of certain PCBs have been documented in fish. acs.orgnih.gov Marine crustaceans like crabs and shrimp have shown little to no metabolic alteration of PCBs in laboratory studies. usgs.gov
Role of Cytochrome P450 Enzymes in 3,3',5-TRICHLOROBIPHENYL (B165798) Hydroxylation
The hydroxylation of this compound (also known as PCB 36) is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymes are the primary catalysts for the initial oxidative attack on the PCB molecule. acs.org The specific CYP isoforms involved in metabolizing a particular congener depend on its structure, especially the placement of chlorine atoms.
Different families of CYP enzymes play distinct roles:
CYP1 Family: Enzymes such as CYP1A1 are primarily responsible for the metabolism of dioxin-like, coplanar or mono-ortho-substituted PCBs. nih.govnih.gov
CYP2B Family: Isoforms like CYP2B1 and CYP2B6 are typically involved in the metabolism of non-coplanar, di-ortho-substituted PCBs. bohrium.comkobe-u.ac.jp
For tetrachlorobiphenyls with chlorine substitution patterns similar to this compound, studies have shown that MC-inducible P450 isoforms, likely CYP1A1, are important for in vitro metabolism in rats. nih.gov The hydroxylation of PCBs is a critical step that initiates their detoxification and elimination from the body. nih.gov
Identification of Hydroxylated and Conjugated Metabolites
The metabolism of this compound results in the formation of several hydroxylated derivatives. nih.gov Following this initial oxidation, these polar metabolites can be further processed through conjugation. researchgate.netacs.org
Hydroxylated Metabolites: Research has identified several monohydroxylated metabolites of this compound (PCB 36). nih.gov The position of the hydroxyl group can vary, leading to different isomers.
| Metabolite Name | Abbreviation |
|---|---|
| 2-hydroxy-3,3',5-trichlorobiphenyl | 2-OH-PCB 36 |
| 4-hydroxy-3,3',5-trichlorobiphenyl | 4-OH-PCB 36 |
| 2'-hydroxy-3,3',5-trichlorobiphenyl | 2'-OH-PCB 36 |
| 4'-hydroxy-3,3',5-trichlorobiphenyl | 4'-OH-PCB 36 |
Data sourced from Grimm et al., 2015. nih.gov
Conjugated Metabolites: Following hydroxylation, the resulting OH-PCBs are substrates for Phase II enzymes. researchgate.net They can be conjugated with sulfate or glucuronic acid to form highly water-soluble PCB sulfates and glucuronides. acs.org For example, studies on the similarly structured 3,3'-dichlorobiphenyl (B134845) (PCB 11) in rats have shown that its hydroxylated metabolite is further biotransformed into conjugated metabolites. nih.gov This conjugation step is crucial for facilitating the excretion of PCB metabolites from the organism. nih.govnih.gov
Species-Specific Differences in Metabolism of this compound and Related Congeners
The biotransformation of PCBs exhibits marked differences among species, influencing the persistence and potential toxicity of these compounds in various animals. usgs.gov These variations are evident in both the rate of metabolism and the profile of metabolites produced.
Mammalian Differences: Even within mammals, significant variability exists. In vitro studies using liver microsomes have shown that the metabolism of specific PCB congeners in humans most closely resembles that in monkeys and rats, while differing from dogs. nih.gov For example, when metabolizing 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77), rat CYP1A1 produces both hydroxylated and dechlorinated metabolites, whereas human CYP1A1 produces only the hydroxylated form. nih.govresearchgate.net Comparative studies on other tetrachlorobiphenyls in rats, guinea pigs, and hamsters have revealed different catalytic activities and P450 isoform involvement, with guinea pig microsomes being inactive toward certain congeners that were metabolized by rats and hamsters. nih.gov
Vertebrate Class Differences: Broader comparisons reveal even greater differences. As noted earlier, mammals and birds generally metabolize PCBs more efficiently than fish, while invertebrates like crustaceans may show little to no metabolic activity. usgs.gov This hierarchy of metabolic capability plays a significant role in how PCBs biomagnify in aquatic and terrestrial food webs.
Factors Affecting Biotransformation Rates (e.g., Chlorine Position, Enzyme Induction)
The rate at which this compound and other congeners are metabolized is controlled by several key factors, primarily related to chemical structure and biological responses.
Chlorine Position: The number and position of chlorine atoms on the biphenyl rings are the most critical determinants of a PCB congener's susceptibility to metabolic attack. nih.govacs.org
Availability of Sites for Oxidation: Metabolism by CYP enzymes typically requires at least one pair of adjacent, unchlorinated carbon atoms, especially at the meta and para positions. researchgate.net Congeners that lack adjacent unchlorinated carbons are metabolized very slowly and are thus highly persistent.
Steric Hindrance: A high number of chlorine atoms, particularly in the ortho positions, can sterically hinder the rotation of the phenyl rings and affect how the molecule fits into the active site of metabolizing enzymes.
Enzyme Induction: PCBs are known to be potent inducers of the very enzymes that metabolize them, particularly cytochrome P450s. nih.govepa.gov This process of "self-induction" can significantly alter biotransformation rates. nih.gov
Different congeners induce different sets of CYP enzymes. Coplanar, non-ortho PCBs (like 3,3',4,4'-TCB) are effective inducers of the CYP1A subfamily. nih.gov
Non-coplanar, ortho-substituted PCBs can induce the CYP2B subfamily. nih.gov
This induction can accelerate the metabolism and clearance of the inducing PCB or other co-exposed congeners and xenobiotics. nih.gov
Molecular and Cellular Mechanisms of Biological Interaction in Non Human Models
Interaction with Aryl Hydrocarbon Receptor (AhR) in Non-Human Organisms
3,3',5-Trichlorobiphenyl (B165798), also known as PCB 28, is classified as a non-dioxin-like PCB (ndl-PCB) due to the presence of chlorine atoms in the ortho positions of its biphenyl (B1667301) structure. nih.gov This structural configuration hinders the molecule from adopting the flat, coplanar shape that is characteristic of dioxin-like compounds and is necessary for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). epa.gov The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. nih.govnih.gov
While dioxin-like PCBs are potent AhR agonists, non-dioxin-like congeners like this compound are generally considered to have very low or no affinity for the AhR. nih.gov Their biological effects are therefore largely believed to occur through mechanisms independent of AhR activation. The primary mechanism of toxicity for dioxin-like compounds involves binding to the AhR, which then translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). uiowa.edu This complex binds to specific DNA sequences, known as xenobiotic response elements (XREs), leading to the altered expression of target genes. nih.govuiowa.edu Given its structure, this compound is not a significant activator of this pathway.
Modulation of Gene Expression and Enzyme Induction in Non-Human Systems
Consistent with its weak interaction with the Aryl Hydrocarbon Receptor, this compound is not a potent inducer of the gene battery typically regulated by AhR activation. The most prominent of these genes is Cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The induction of CYP1A1, often measured by the activity of its protein product through the 7-ethoxyresorufin-O-deethylase (EROD) assay, is a hallmark of exposure to dioxin-like compounds. nih.gov
Studies comparing different PCB congeners consistently show that non-ortho, coplanar PCBs are strong inducers of CYP1A1, whereas di-ortho substituted PCBs are not. epa.gov As a mono-ortho substituted trichlorobiphenyl, PCB 28 falls into the category of very weak inducers. While some research suggests potential minor synergistic influences of non-dioxin-like PCBs on the inducing potency of dioxin-like agonists in cell-based bioassays, the direct effect of this compound on CYP1A1 expression is minimal. nih.gov
However, non-dioxin-like PCBs can modulate other gene expression pathways. For example, in male Sprague-Dawley rats, treatment with 2,4,4'-trichlorobiphenyl (B50444) (PCB 28) led to a significant increase in protein binding to a consensus activated protein-1 (AP-1) element in liver nuclear extracts. epa.gov The AP-1 transcription factor is involved in cellular processes like proliferation and transformation. epa.gov
Interference with Endocrine Systems in Non-Human Biological Models
Several lower-chlorinated PCBs, including this compound, have been demonstrated to possess estrogenic activity. nih.govresearchgate.net This activity is mediated through interaction with estrogen receptors (ERs). In vitro studies using the ER-CALUX (Estrogen Receptor-mediated Chemical Activated LUciferase gene eXpression) bioassay have shown that PCB 28 can elicit a significant ER-mediated response at micromolar concentrations. nih.gov When co-treated with the natural ligand 17β-Estradiol, trichlorobiphenyls like PCB 28 potentiated the ER activation. nih.gov
Further studies using a dual-luciferase reporter gene assay confirmed that PCB 28 exhibits estrogenic effects. iaea.org The estrogenic potential of lower-chlorinated PCBs appears to be a prominent activity, contrasting with higher-chlorinated congeners which are often found to be anti-estrogenic. researchgate.netratcatinc.com Perinatal exposure of rats to Aroclor 1221, a commercial PCB mixture rich in lower-chlorinated congeners, resulted in a significant down-regulation of ER-β expressing cells in the anteroventral periventricular nucleus, a critical region of the hypothalamus for female reproductive function. adelphi.edu
Interactive Table: Estrogenic Activity of Selected PCB Congeners in ER-CALUX Assay
| Compound | ER Agonist Activity | Potentiation of E2 Activity | Antagonistic Activity |
| PCB 28 | Yes | Yes | No |
| PCB 52 | Yes | Yes | No |
| PCB 77 | No | - | Yes |
| PCB 138 | No | No | Yes |
| PCB 153 | No | No | Yes |
| PCB 180 | No | No | Yes |
Source: Data compiled from Plísková et al., 2005. nih.gov
PCBs are known to disrupt thyroid hormone homeostasis in various animal models, including mammals and birds. researchgate.netcsu.edu.au The mechanisms of disruption are multifaceted and can involve interference with thyroid hormone transport and metabolism. Polychlorinated biphenyls and their hydroxylated metabolites (OH-PCBs) are structurally similar to thyroid hormones, particularly thyroxine (T4), which allows them to bind to thyroid hormone transport proteins like transthyretin. nih.gov
This competitive binding can displace T4 from transthyretin, altering its distribution and availability. nih.gov Furthermore, exposure to certain PCBs can induce the activity of enzymes such as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases in the liver. nih.gov These enzymes are involved in the glucuronidation of thyroid hormones, a process that increases their water solubility and facilitates their excretion from the body, leading to decreased circulating levels of T4. nih.govnih.gov In a study on dogs exposed to a mixture of PCBs including congener 28, serum levels of total T4 and total 3,3',5-triiodo-L-thyronine (T3) were lower than in controls, and these levels were negatively correlated with PCB concentrations. nih.gov
Perturbation of Cellular Signaling Pathways (e.g., Calcium Homeostasis, Protein Kinase C) in Non-Human Cells
Non-dioxin-like PCBs, including this compound, are recognized for their neurotoxic potential, which is partly mediated by the disruption of neuronal calcium homeostasis. oup.com In vitro studies using PC12 cells, a line derived from a rat pheochromocytoma, have demonstrated that acute exposure to several non-dioxin-like PCBs can increase the basal intracellular calcium concentration ([Ca2+]i). oup.comresearchgate.net This disruption can occur through interactions with calcium-selective channels, such as ryanodine (B192298) receptors, which regulate the release of calcium from intracellular stores like the endoplasmic reticulum. Additionally, these compounds can inhibit depolarization-evoked calcium influx through voltage-gated calcium channels, a distinct and sensitive mode of action. oup.comuu.nl
PCBs can also affect other signaling pathways. Exposure of rats to Aroclor 1016, a mixture composed primarily of lower-chlorinated biphenyls, resulted in decreased total protein kinase C (PKC) activity and increased membrane-bound PKC activity in the cerebellum. cdc.gov In a separate line of investigation, PCB 28 was shown to increase the transcriptional activity of STAT5 (Signal Transducer and Activator of Transcription 5) in HepG2 cells, a human liver cell line. epa.gov STAT proteins are involved in signaling cascades that affect cell proliferation. epa.gov
Neurotransmitter System Modulation (e.g., Dopamine (B1211576) Levels) in Non-Human Animal Models
A significant body of evidence from non-human animal models indicates that PCBs can alter the function of neurotransmitter systems, with the dopaminergic system being particularly vulnerable. researchgate.netoup.com Exposure to PCB mixtures has been linked to significant reductions in brain dopamine (DA) levels. oup.com The neurotoxicity of ortho-substituted PCBs is believed to be a key factor in these effects.
The mechanisms underlying PCB-induced changes in dopamine levels are complex. They may include reduced levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, or inhibition of the vesicular monoamine transporter (VMAT) and the plasma membrane dopamine transporter (DAT), which are critical for dopamine storage and reuptake, respectively. researchgate.net Studies in PC12 cells have shown that different non-dioxin-like PCBs can alter dopamine levels and metabolism; for instance, some congeners decrease intracellular and extracellular levels of dopamine, while others increase intracellular levels, consistent with VMAT2 downregulation. nih.gov The neurotoxic effects of PCB 28 are a public health concern, and evidence suggests it can contribute to cognitive dysfunction. nih.gov
Interactive Table: Effects of PCBs on Dopaminergic System Components
| PCB Type | Effect on Dopamine Levels | Effect on Dopamine Transporter (DAT) | Effect on Vesicular Monoamine Transporter (VMAT) | Animal/Cell Model |
| Aroclor 1254 | Reduced in basal ganglia | Reduced protein levels | Reduced protein levels | Non-human primates, Mice |
| PCB 153 | Decreased intracellular DA | - | - | PC12 Cells |
| PCB 95 | Increased intracellular DA | - | Down-regulated VMAT2 expression | PC12 Cells |
Source: Data compiled from multiple studies. researchgate.netoup.comnih.gov
Ecological Toxicology and Ecotoxicological Implications of 3,3 ,5 Trichlorobiphenyl
Ecotoxicological Effects on Aquatic Organisms (e.g., Fish, Invertebrates)
The ecotoxicological impact of 3,3',5-trichlorobiphenyl (B165798) on aquatic life is a significant concern due to its persistence and potential for bioaccumulation. While specific toxicity data for this congener are limited, the effects of polychlorinated biphenyls (PCBs) as a group on aquatic organisms have been extensively studied, providing a basis for understanding its potential hazards.
Aquatic invertebrates, which form a critical base of the aquatic food web, are also susceptible to the toxic effects of PCBs. Studies on various invertebrate species have demonstrated that PCBs can cause mortality, impair reproduction, and alter community structure. nih.gov For example, research on benthic communities in PCB-contaminated sediments has shown a reduction in the abundance of sensitive species, particularly deposit feeders that are in direct contact with contaminated sediment. nih.govresearchgate.net This shift in community composition can have cascading effects throughout the ecosystem.
The toxicity of PCBs to aquatic organisms is influenced by their lipophilicity, which leads to their accumulation in the fatty tissues of organisms. This bioaccumulation can result in biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. epa.gov This means that predatory fish, birds, and mammals that consume contaminated aquatic organisms can be exposed to significantly higher levels of these compounds.
Table 1: Summary of Potential Ecotoxicological Effects of Trichlorobiphenyls on Aquatic Organisms
| Organism Group | Potential Effects |
|---|---|
| Fish | Reproductive impairment, developmental toxicity, liver damage, tumors, endocrine disruption, behavioral changes. |
| Invertebrates | Mortality, reduced reproduction, altered community structure, bioaccumulation in tissues. |
Ecotoxicological Effects on Terrestrial Organisms (e.g., Birds, Mammals in Ecosystems)
The impact of this compound on terrestrial organisms is primarily understood through the broader lens of PCB ecotoxicology, as specific studies on this congener are scarce. PCBs are known to bioaccumulate in terrestrial food webs, posing a significant threat to wildlife, particularly top predators.
Birds are considered valuable indicators of environmental contamination due to their position in many food chains and their sensitivity to certain chemicals. researchgate.net Exposure to PCBs in avian species can lead to a range of adverse effects, including reproductive failure, eggshell thinning, developmental abnormalities, and immune system dysfunction. doi.org The endocrine-disrupting properties of some PCBs are of particular concern, as they can interfere with normal hormone functions critical for reproduction and development. doi.org While direct evidence for this compound is limited, the general toxicological profile of PCBs suggests that it could contribute to these effects in wild bird populations.
Terrestrial mammals, especially those that consume fish or other aquatic organisms from contaminated areas, are also at high risk. Mink, for example, are known to be particularly sensitive to the toxic effects of PCBs, with dietary exposure leading to reproductive failure and mortality. epa.gov Other wildlife, such as otters and seals, that are high on the aquatic food chain also accumulate high levels of PCBs in their tissues. cdc.gov The effects of PCBs in mammals can include reproductive problems, immunosuppression, and developmental issues in offspring. epa.gov
The transfer of this compound and other PCBs through terrestrial food chains is a key aspect of its ecotoxicological risk. These compounds can be taken up by plants from contaminated soil, consumed by herbivores, and then transferred to carnivores. Due to their persistent and bioaccumulative nature, the concentrations of these chemicals can become magnified at each trophic level.
Table 2: Potential Ecotoxicological Effects of PCBs on Terrestrial Organisms
| Organism Group | Potential Effects |
|---|---|
| Birds | Reproductive failure, eggshell thinning, developmental defects, immunosuppression, endocrine disruption. doi.org |
| Mammals | Reproductive impairment, immune system dysfunction, developmental toxicity, particularly in predatory species. epa.gov |
Impacts on Microbial Communities and Biogeochemical Processes
The influence of this compound on microbial communities and the vital biogeochemical processes they drive is an area of growing research. Microorganisms play a crucial role in nutrient cycling and the degradation of organic matter in the environment. The introduction of persistent organic pollutants like PCBs can disrupt these delicate balances.
Studies have shown that the presence of PCBs in soil and sediment can alter the structure and function of microbial communities. Some microorganisms have the ability to degrade or transform PCB congeners, and their abundance may increase in contaminated environments. For example, research on microbial biofilms grown on PCB oil has demonstrated the transformation of various congeners, including 2,3',5-trichlorobiphenyl, a compound structurally similar to this compound. This suggests that specific microbial populations capable of metabolizing trichlorobiphenyls can be enriched in contaminated sites.
However, the presence of PCBs can also have inhibitory effects on other microbial populations and their activities. High concentrations of PCBs may be toxic to certain microorganisms, leading to a decrease in microbial diversity and biomass. This can, in turn, affect important biogeochemical processes such as nitrogen fixation, nitrification, denitrification, and the decomposition of organic matter. Disruption of these cycles can have far-reaching consequences for ecosystem health and productivity.
Population and Community-Level Impacts in Contaminated Ecosystems
The release of this compound and other PCBs into the environment can have profound impacts at the population and community levels. These persistent pollutants can lead to long-term changes in the structure and function of ecosystems.
In aquatic environments, chronic exposure to PCBs can lead to declines in fish populations. plasticpollutioncoalition.orgnih.gov This can occur through direct toxicity, leading to increased mortality, or through sublethal effects that impair reproduction and recruitment. epa.gov For example, if a significant portion of a fish population experiences reproductive failure due to PCB exposure, the population's ability to sustain itself will be compromised, potentially leading to a local decline or extinction.
Changes in the health and abundance of key species can have a ripple effect throughout the entire food web. For instance, a decline in a particular fish species could affect the populations of predator species that rely on it for food, as well as the invertebrate populations that are prey for that fish.
In benthic communities, PCB contamination can lead to significant shifts in species composition. nih.govresearchgate.net As mentioned previously, sensitive species may be eliminated from highly contaminated areas, while more tolerant species may thrive. This can result in a less diverse and potentially less resilient community. For example, a study of a PCB-contaminated site found a depletion of deposit-feeding invertebrates, which play a crucial role in sediment processing. nih.gov
Ecological Risk Assessment Frameworks for PCB Congeners in Environmental Systems
Ecological risk assessment for PCBs is a complex process that aims to evaluate the potential adverse effects of these compounds on ecosystems. Given the existence of 209 different PCB congeners, each with unique physical, chemical, and toxicological properties, risk assessment frameworks have evolved from considering total PCBs to a more refined congener-specific approach. researchgate.netca.gov
A key component of modern PCB risk assessment is the concept of Toxicity Equivalency Factors (TEFs). wikipedia.orgbundesumweltministerium.de This approach is used for a subset of PCBs, known as "dioxin-like" PCBs, that exert their toxicity through a mechanism similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov Each dioxin-like PCB congener is assigned a TEF, which represents its toxicity relative to TCDD. wikipedia.orgbundesumweltministerium.de The total toxic equivalency (TEQ) of a mixture is then calculated by summing the concentrations of each dioxin-like congener multiplied by its respective TEF. wikipedia.org This allows for the assessment of the combined risk of these specific congeners.
However, this compound is not considered a dioxin-like PCB and therefore does not have an assigned TEF. The risk assessment of "non-dioxin-like" PCBs presents a different set of challenges. researchgate.netepa.govnih.govepa.gov These congeners are known to cause a variety of adverse effects that are not mediated by the same mechanism as dioxin-like compounds, including neurotoxicity and endocrine disruption. epa.gov
Current risk assessment frameworks for non-dioxin-like PCBs often rely on data from studies of commercial PCB mixtures (Aroclors) or a limited number of individual congeners. ca.gov There is an ongoing effort to develop more comprehensive approaches that can account for the specific toxicities and modes of action of the numerous non-dioxin-like congeners. nih.gov This includes developing a better understanding of their structure-activity relationships and their potential for additive, synergistic, or antagonistic interactions within complex environmental mixtures.
The ecological risk assessment of this compound would involve evaluating its environmental concentrations in various media (soil, sediment, water, and biota), assessing its potential for bioaccumulation and biomagnification, and comparing these exposure levels to known or predicted toxicity thresholds for relevant ecological receptors. Given the limited specific toxicity data for this congener, risk assessors may need to use data from structurally similar compounds as a surrogate, while acknowledging the associated uncertainties. The ultimate goal of these frameworks is to provide a scientific basis for making informed decisions about the management and remediation of PCB-contaminated sites. epa.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3',5-trichlorobiphenyl |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin |
Theoretical and Computational Studies of 3,3 ,5 Trichlorobiphenyl
Molecular Modeling and Conformational Analysis
The conformation of a PCB congener is largely influenced by the number and position of chlorine atoms, particularly those in the ortho positions (2, 2', 6, and 6'). The presence of bulky chlorine atoms in these positions creates steric hindrance, forcing the phenyl rings to twist out of a planar arrangement. For 3,3',5-trichlorobiphenyl (B165798), which lacks ortho chlorine substituents, a more planar conformation is possible compared to ortho-substituted congeners. However, it is not expected to be completely planar.
Computational studies on structurally similar PCBs provide insight into the likely conformation of this compound. For instance, the calculated torsion angle for a related compound, 4-methoxy-3,3',5'-trichlorobiphenyl, in an aqueous solution was determined to be 38.2 degrees nih.gov. Another study on 2,3,4′-trichlorobiphenyl reported a dihedral angle of 51.21° in its crystal structure researchgate.net. The biologically relevant conformations of PCBs can span a range of dihedral angles, as the binding to a protein or receptor can significantly influence the molecule's final shape nih.gov. The dihedral angle is a key factor in determining the binding activity of PCBs with cellular targets like the aryl hydrocarbon receptor (AhR) nih.gov.
Table 1: Comparison of Dihedral Angles in Trichlorobiphenyls and Related Compounds
| Compound | Dihedral Angle (°) | Method/Condition |
|---|---|---|
| 2,3,4′-Trichlorobiphenyl | 51.21 | X-ray Crystallography researchgate.net |
| 4-Methoxy-3,3',5'-trichlorobiphenyl | 38.2 | Calculated (aqueous solution) nih.gov |
| 3,3′,5,5′-Tetrachloro-4,4′-dihydroxybiphenyl | 30 | X-ray Crystallography (bound to enzyme) nih.gov |
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific activity or property, such as its environmental fate. ecetoc.org These models are valuable for predicting the behavior of chemicals like this compound in the environment without extensive experimental testing. ecetoc.org Key environmental fate parameters for PCBs include persistence, bioaccumulation, and transport, which are often linked to physicochemical properties like the octanol-water partition coefficient (Kow).
A study developing three-dimensional QSAR (3D-QSAR) models for the bioaccumulation potential of PCBs included this compound in its dataset. nih.gov The logKow value, which indicates a chemical's tendency to partition from water into fatty tissues, is a critical parameter for assessing bioaccumulation. The study reported both the experimental and model-predicted logKow values for this compound, demonstrating the utility of QSAR in estimating this key environmental parameter. The analysis indicated that electrostatic interactions were the major contribution to the logKow of the PCBs studied. nih.gov
Table 2: QSAR Data for this compound
| Compound Name | Parameter | Experimental Value | Predicted Value (CoMFA Model) |
|---|---|---|---|
| This compound | logKow | 5.947 | 5.771 |
Data sourced from a 3D-QSAR study on polychlorinated biphenyls. nih.gov
These models are essential for screening large numbers of compounds and prioritizing those that may pose a higher risk due to their potential for persistence and accumulation in the food web. nih.gov
Computational Predictions of Degradation Pathways and Metabolites
Computational tools play a significant role in predicting the metabolic fate of xenobiotics like this compound. Software platforms such as BioTransformer and the EAWAG-Biocatalysis/Biodegradation Database Pathway Prediction System (EAWAG-BBD-PPS) use extensive databases of known metabolic reactions to predict how a compound might be transformed in biological systems or the environment. acs.orgbiotransformer.ca These systems can forecast potential metabolites resulting from enzymatic actions, such as those mediated by cytochrome P450 (P450) enzymes. acs.org
For PCBs, metabolism is a critical process that can lead to either detoxification and excretion or the formation of more toxic reactive intermediates. nih.gov The primary metabolic pathway for PCBs is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). acs.orgnih.gov These OH-PCBs can then be further conjugated (e.g., with sulfates or glucuronic acid) for excretion or undergo further oxidation. acs.orgnih.gov
A comprehensive review of PCB metabolism has identified several potential mono-hydroxylated metabolites of this compound based on known metabolic pathways. The prediction of these metabolites is based on the understanding that P450 enzymes typically introduce hydroxyl groups at unchlorinated para or meta positions.
Table 3: Computationally Predicted Hydroxylated Metabolites of this compound (PCB 36)
| Parent Compound | Predicted Metabolite | Position of Hydroxylation |
|---|---|---|
| This compound | 2-OH-PCB 36 | 2 |
| This compound | 4-OH-PCB 36 | 4 |
| This compound | 2'-OH-PCB 36 | 2' |
| This compound | 4'-OH-PCB 36 | 4' |
Data sourced from a review on PCB metabolism and metabolites. nih.gov
These predictive models are invaluable for identifying metabolites that may be of toxicological concern and for guiding analytical studies aimed at detecting these compounds in biological and environmental samples. nih.gov
Docking Studies of Receptor Interactions in Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the molecular basis of the toxic effects of compounds like PCBs, many of which are mediated by interactions with specific cellular receptors. nih.gov
The aryl hydrocarbon receptor (AhR) is a primary target for many "dioxin-like" PCBs. nih.gov Binding to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxicity. Docking studies can simulate the binding of this compound to the ligand-binding pocket of the AhR. Such studies help to identify the key amino acid residues involved in the interaction and to estimate the binding affinity. This information is crucial for predicting the potential of a specific congener to elicit AhR-mediated toxicity. Computational studies have successfully used homology modeling to construct the AhR structure and docking to predict the binding efficiency of numerous PCB congeners. researchgate.netresearchgate.net
Other receptors are also targets for PCBs. For example, non-dioxin-like PCBs are known to interact with the ryanodine (B192298) receptor (RyR), a calcium channel critical for neuronal function. nih.gov Docking simulations can be employed to model the interaction of this compound with the RyR binding site, providing insights into its potential to disrupt calcium signaling and cause neurotoxicity. While specific docking results for this compound are not always explicitly detailed in broad studies, the methodologies are well-established and have been applied to large sets of PCB congeners, providing a framework for assessing individual compounds. researchgate.net These computational approaches serve as a valuable predictive tool for investigating ligand-mediated toxicity, which can then be validated by experimental studies. researchgate.net
Environmental Remediation and Mitigation Strategies for 3,3 ,5 Trichlorobiphenyl Contamination
Bioremediation Technologies
Bioremediation harnesses biological processes to degrade or transform contaminants into less harmful substances. For 3,3',5-trichlorobiphenyl (B165798), these technologies focus on enhancing natural microbial activities or introducing specialized organisms and plants to clean up contaminated sites.
Enhanced Natural Attenuation
Monitored Natural Attenuation (MNA) relies on naturally occurring physical, chemical, and biological processes to reduce the mass, toxicity, mobility, or concentration of contaminants in soil and groundwater. epa.govclu-in.org For chlorinated compounds like this compound, these processes include biodegradation, dispersion, dilution, sorption, and volatilization. epa.govfrtr.gov
Enhanced Natural Attenuation (ENA) involves manipulating the subsurface environment to accelerate these natural degradation processes. frontiersin.org This can include the addition of nutrients or an electron donor to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. While specific studies focusing solely on the enhanced natural attenuation of this compound are limited, the principles apply to PCBs as a class. Under anaerobic conditions, indigenous microorganisms can reductively dechlorinate more highly chlorinated PCBs, removing chlorine atoms and producing less chlorinated congeners that can be more easily degraded by aerobic bacteria. epa.govoup.com Key attenuation mechanisms include:
Biodegradation: Microorganisms can use the contaminant as a food source, breaking it down into less toxic compounds. clu-in.org Anaerobic microbes can remove chlorine atoms (reductive dechlorination), while aerobic bacteria can break open the biphenyl (B1667301) rings. epa.govoup.com
Sorption: The compound can stick to soil and sediment particles, which limits its movement and bioavailability. epa.gov
Dispersion and Dilution: As contaminated groundwater moves, it mixes with clean water, reducing the concentration of the pollutant. epa.gov
Monitoring is a critical component to ensure that these natural processes are effectively reducing contaminant levels over time. frtr.gov
Bioaugmentation and Biostimulation Techniques
When native microbial populations are insufficient or incapable of degrading a contaminant effectively, bioaugmentation and biostimulation can be employed.
Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the growth and activity of existing contaminant-degrading microorganisms. nih.gov This approach aims to optimize environmental conditions for the indigenous microbial community.
Bioaugmentation is the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. nih.gov This is particularly useful when the necessary microbes are absent. Research has shown that bacterial strains like Paraburkholderia xenovorans LB400 are effective in aerobically degrading a range of PCB congeners. nih.gov
In a study on soil artificially contaminated with 2,2′,5-Trichlorobiphenyl (PCB18), a similar trichlorobiphenyl congener, bioaugmentation using specific Rhodococcus strains was evaluated. The results indicated that inoculation with these strains led to a significant increase in the biomass of the model plant Arabidopsis thaliana, suggesting the potential of these bacteria to not only degrade PCBs but also promote plant growth, which is beneficial for rhizoremediation. nih.gov
| Treatment Group | Plant Fresh Weight (mg) on PCB18-spiked soil | Plant Dry Weight (mg) on PCB18-spiked soil |
| Non-inoculated Control | 18.0 | 1.1 |
| Inoculated with Rhodococcus strain 3B12 | 26.0 | 1.7 |
| Inoculated with Rhodococcus strain 2B27 | 27.0 | 1.8 |
| Data adapted from a study on the effects of bioaugmentation on plant growth in PCB-contaminated soil. nih.gov |
Combining biostimulation and bioaugmentation can be a powerful strategy. For instance, adding nutrients (biostimulation) alongside specialized microbes (bioaugmentation) can enhance the survival and effectiveness of the introduced strains. nih.gov
Phytoremediation Approaches
Phytoremediation uses plants to clean up contaminated environments. nih.gov This cost-effective, solar-driven technology can be applied to organic and inorganic pollutants. youtube.com For PCBs like this compound, several phytoremediation mechanisms are relevant:
Rhizoremediation: This is the degradation of contaminants in the soil by microbes that are stimulated by the plant's root system. Plant roots release exudates (sugars, amino acids, and other compounds) that can serve as a carbon and energy source for soil microorganisms, enhancing their population and degradative activity. nih.govnih.gov Some plant compounds have been shown to induce PCB cometabolism by bacteria. asm.org
Phytoextraction: Plants can take up contaminants from the soil or water and accumulate them in their tissues (roots, stems, or leaves). nih.gov While some plants can absorb PCBs, the efficiency is often limited, especially for more chlorinated congeners.
Phytotransformation (Phytodegradation): Plants can take up and metabolize contaminants within their tissues using enzymes. nih.gov
Phytostabilization: Plants can immobilize contaminants in the soil by absorbing them into their roots or by precipitating them in the rhizosphere, reducing their mobility and bioavailability. youtube.com
Research has demonstrated that alfalfa plants inoculated with genetically modified bacteria showed a two-fold higher dechlorination of 2',3,4-trichlorobiphenyl (B1581959) compared to controls. nih.gov This highlights the potential of combining phytoremediation with bioaugmentation for enhanced cleanup of trichlorobiphenyl-contaminated sites.
Chemical Degradation Technologies
Chemical degradation technologies involve the use of chemical reactions to transform this compound into less toxic, more easily degradable compounds.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These processes are characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). mdpi.com
One of the most common AOPs is the Fenton reaction , which involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically ferrous iron, Fe²⁺) to generate hydroxyl radicals. mdpi.comcollectionscanada.gc.ca These radicals are powerful, non-selective oxidizing agents that can attack and break down persistent organic molecules like PCBs.
A study on the degradation of 2,2',5-trichlorodiphenyl (PCB18), a congener structurally similar to this compound, using a sodium pyrophosphate-enhanced Fenton reaction, revealed significant findings. The degradation efficiency was highly dependent on pH, with removal rates increasing from 39.8% at pH 3.0 to 99.5% at pH 9.0. nih.gov The study identified biphenyl, dichlorobiphenyls, and hydroxy trichlorobiphenyl derivatives as the major degradation products. nih.gov
| Parameter | Observation |
| Effect of pH | Degradation of 2,2',5-trichlorodiphenyl increased from 39.8% to 99.5% as pH rose from 3.0 to 9.0. |
| Reactive Species | At pH 5.0, •OH was the primary radical responsible for degradation. At pH 7.0, both •OH and O₂⁻ contributed. |
| Inhibitory Factors | Bivalent cations, transition metal ions, and humic acid were found to decrease degradation efficiency. |
| Degradation Products | Major products identified were biphenyl, two dichlorobiphenyls, and two hydroxy trichlorobiphenyl derivatives. |
| Data from a study on the enhanced Fenton reaction for PCB18 degradation. nih.gov |
Reductive Dechlorination using Zero-Valent Iron (ZVI) and Nanoscale ZVI
Reductive dechlorination is a process that removes chlorine atoms from a molecule and replaces them with hydrogen. Zero-valent iron (ZVI), which is elemental iron in its metallic form (Fe⁰), is a strong reducing agent that can donate electrons to facilitate this reaction. dss.go.thnih.gov
The use of ZVI for the remediation of chlorinated contaminants is a well-established technology. dss.go.th When ZVI comes into contact with PCBs in an aqueous environment, it corrodes and releases electrons, which are transferred to the PCB molecule, leading to the cleavage of carbon-chlorine bonds.
Nanoscale zero-valent iron (nZVI) particles have gained significant attention due to their high reactivity. researchgate.netuwo.ca Because of their extremely small size (1-100 nm), nZVI particles have a much larger surface-area-to-volume ratio compared to microscale iron particles, which significantly enhances the rate of dechlorination reactions. nih.gov The high reactivity of nZVI makes it a promising agent for the in situ remediation of contaminated soil and groundwater. researchgate.netrsc.org
Studies have shown that ZVI can effectively dechlorinate a wide range of PCB congeners, typically reducing higher chlorinated biphenyls to lower chlorinated ones. dss.go.thnih.gov For instance, the addition of nanoscale ZVI to anaerobic composting of PCB-contaminated soil was found to enhance dechlorination by 34% and increase the initial degradation speed. nih.gov While the reaction kinetics for PCBs at ambient temperatures can be slow, they can be significantly enhanced under specific conditions, such as in subcritical water or through the use of bimetallic nanoparticles (e.g., palladized iron). dss.go.th
Base-Catalyzed Decomposition
Base-catalyzed decomposition (BCD) is a chemical treatment process that has been effectively used for the dechlorination of PCBs in various matrices such as transformer oils and soil. The process typically involves heating the contaminated material in the presence of a base, a hydrogen donor, and sometimes a catalyst to promote the removal of chlorine atoms from the biphenyl structure.
Research on a method based on BCD for the dechlorination of transformer oils containing low levels of PCBs demonstrated significant removal and dechlorination efficiencies. In a study utilizing sodium hydroxide (B78521) and glycerol, PCB removal efficiency reached 99.8% and dechlorination efficiency was 97.4% after 4 hours at 250°C in the presence of iron as a catalyst researchgate.net. In the absence of the iron catalyst, the dechlorination efficiency was lower, at 79.4% researchgate.net. The mechanism in the presence of iron is believed to be a combination of hydrodechlorination and nucleophilic substitution, which leads to the conversion of highly chlorinated PCBs into less chlorinated forms, which then subsequently degrade researchgate.net.
The BCD process is generally understood to proceed via a stepwise dechlorination pathway. While specific studies focusing solely on this compound are limited, the general mechanism involves the replacement of chlorine atoms with hydrogen, ultimately converting the chlorinated biphenyls to biphenyl and inorganic chloride salts researchgate.net. The reaction conditions, such as temperature and the type of base and hydrogen donor, can be optimized to enhance the dechlorination efficiency. For instance, one study found the order of effectiveness for different alkalis to be KOH > NaOH–KOH > NaOH > Mg(OH)2 researchgate.net.
Table 1: Efficiency of Base-Catalyzed Decomposition of PCBs in Transformer Oil
| Catalyst | Reaction Time (hours) | Temperature (°C) | PCB Removal Efficiency (%) | Dechlorination Efficiency (%) |
|---|---|---|---|---|
| Iron | 4 | 250 | 99.8 | 97.4 |
| None | 4 | 250 | 99.7 | 79.4 |
Data sourced from a study on the base-catalyzed decomposition of PCBs in transformer oils researchgate.net.
Physical and Thermal Treatment Technologies
Physical and thermal treatment technologies offer alternative methods for the remediation of this compound contamination, primarily by separating the contaminant from the matrix or using heat to destroy it.
Thermal desorption is a remediation technology that uses heat to volatilize contaminants from a solid matrix, such as soil. The volatilized contaminants are then collected and treated. This method has proven effective for the removal of PCBs from contaminated soils.
Studies have shown that the efficiency of thermal desorption is highly dependent on the treatment temperature. In one study, a PCB removal efficiency of 98.0% was achieved after 1 hour of thermal treatment at 600°C in a nitrogen flow mdpi.com. At lower temperatures, the primary removal mechanism is desorption, while at higher temperatures (e.g., 600°C), dechlorination and decomposition become more significant mdpi.com. The process can achieve a total decontamination of PCBs from soil of up to 99.8% under variable operating conditions docksci.comepa.gov.
The particle size of the soil can also influence the effectiveness of thermal desorption, with fine soil particles generally showing higher removal and destruction efficiencies compared to coarse particles, suggesting that mass transfer can be a limiting factor in larger particles mdpi.com.
Table 2: Effect of Temperature on Thermal Desorption Efficiency of PCBs from Soil
| Temperature (°C) | Treatment Time (hours) | Removal Efficiency (%) |
|---|---|---|
| 300 | 1 | Data not specified |
| 400 | 1 | Data not specified |
| 500 | 1 | Data not specified |
| 600 | 1 | 98.0 |
Data from a study on the thermal desorption of PCBs from contaminated soil mdpi.com.
The process relies on the principles of pyrolysis (thermal decomposition in the absence of oxygen) and oxidation at elevated temperatures and pressures. The injected steam heats the contaminated zone, and the added oxygen facilitates the oxidation of the contaminants to less harmful products such as carbon dioxide, water, and inorganic chlorides. The effectiveness of HPO is dependent on achieving and maintaining the required subsurface temperatures and ensuring adequate contact between the oxidants and the contaminants.
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic contaminants, including this compound. The primary mechanism of removal is sequestration, where the contaminant molecules are physically adsorbed onto the surface of the activated carbon, reducing their bioavailability and mobility in the environment.
Studies have demonstrated the high efficiency of activated carbon in sequestering PCBs from contaminated sediments. In one study, the addition of activated carbon to sediments contaminated with Aroclor 1242 resulted in the adsorption of 99.7% to 100% of trichlorobiphenyl congeners, which are isomers of this compound docksci.com. Another study on PCB-contaminated freshwater sediment showed that a 2% dose of activated carbon (by dry sediment mass) reduced total aqueous PCB concentrations by over 95% after one month and by more than 98% after six months nih.gov. The uptake of PCBs into semipermeable membrane devices, which mimics bioaccumulation, was reduced by 97% after 18 months of contact with activated carbon nih.gov.
The effectiveness of activated carbon treatment improves with contact time and is not diminished by prolonged mixing with sediment nih.gov. Column studies simulating in-situ conditions have shown that after two years of contact, the uptake of PCBs by passive samplers was reduced by 93–97% with a 4 wt% activated carbon dose figshare.com.
Table 3: Adsorption Efficiency of Trichlorobiphenyl Isomers on Different Activated Carbons
| PCB Congener | Structural Name | Picahydro S21-W Adsorption (%) | Picabiol Adsorption (%) | F400 Adsorption (%) |
|---|---|---|---|---|
| CB18 | 2,2',5-Trichlorobiphenyl | 99.9 | 100 | 99.7 |
| CB28 | 2,4,4'-Trichlorobiphenyl (B50444) | 99.9 | 100 | 99.3 |
| CB31 | 2,4',5-Trichlorobiphenyl (B150608) | 99.9 | 100 | 99.3 |
Data from a study on the evaluation of three activated carbons for combined adsorption and biodegradation of PCBs in aquatic sediment docksci.com. Note: Data is for isomers of this compound.
Future Research Directions and Knowledge Gaps in 3,3 ,5 Trichlorobiphenyl Research
Development of Novel and More Sensitive Analytical Methodologies
The accurate quantification of 3,3',5-trichlorobiphenyl (B165798) in complex environmental matrices is fundamental to understanding its fate and toxicity. Current standard methods, such as EPA Method 8082A, utilize gas chromatography (GC) with electron capture detectors (ECD) or electrolytic conductivity detectors (ELCD) for the analysis of PCBs. epa.gov These methods employ open-tubular, capillary columns which offer improved resolution and sensitivity compared to older packed column techniques. epa.gov For enhanced confirmation, a second GC column or a different analytical technique like gas chromatography/mass spectrometry (GC/MS) is recommended. epa.gov
However, future research must focus on overcoming existing analytical challenges. A primary knowledge gap is the development of methods with even lower detection limits, particularly for assessing trace levels in matrices like air and water. High-resolution mass spectrometry (HRMS), as used in EPA Method 1668A, provides extremely low detection limits (e.g., 109 to 193 pg/L in water) but can be costly and is not always widely accessible. cdc.gov There is a need for cost-effective, rapid, and field-deployable analytical tools. Furthermore, methodologies that can accurately quantify congeners in the presence of complex mixtures and interfering compounds require continuous improvement. Research into novel extraction and cleanup techniques that are more efficient and use fewer hazardous solvents is also a critical direction. cdc.gov
| Analytical Technique | Detector | Common Use | Key Advantage |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Routine quantification of PCBs epa.govepa.gov | High sensitivity to chlorinated compounds cdc.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Confirmation of compound identity epa.govcdc.gov | High selectivity and ability to distinguish co-eluting compounds cdc.gov |
| High-Resolution GC | High-Resolution MS (HRMS) | Analysis of individual congeners at ultra-trace levels cdc.gov | Extremely low detection limits cdc.gov |
Refined Understanding of Environmental Transport and Transformation Kinetics
The environmental journey of this compound is governed by a series of transport and transformation processes, including hydrolysis, oxidation, photolysis, and biodegradation. clu-in.org Its movement between air, water, soil, and sediment is largely controlled by its physicochemical properties, such as water solubility, vapor pressure, and the octanol/water partition coefficient (Kow). clu-in.org For hydrophobic compounds like PCBs, these properties dictate their distribution and influence the rates of transformation. clu-in.org
A significant knowledge gap exists in the precise, congener-specific kinetic data for these processes. While general half-lives for trichlorobiphenyls have been estimated, specific rates for the 3,3',5-congener under various environmental conditions (e.g., different soil types, water bodies, atmospheric conditions) are not well-defined. For instance, the estimated soil half-life for trichlorobiphenyls, in general, shows a wide range, indicating the influence of environmental variables that require more systematic study. epa.gov Future research should aim to develop predictive models based on robust empirical data for the transport and transformation of this compound. This includes studying its atmospheric transport, deposition, and rates of aqueous photolysis in natural waters. clu-in.org
| Environmental Compartment | Transformation Process | Estimated Half-Life for Trichlorobiphenyls |
| Soil | Biodegradation | 150 - 510 days epa.gov |
| Air | Atmospheric Oxidation | 2.5 - 24.5 days (for select congeners) epa.gov |
Comprehensive Studies on Biogeochemical Cycling and Ecosystem-Level Impacts
Once released, this compound enters complex biogeochemical cycles. It can be transported long distances in the atmosphere and can partition into water, sediment, and biota. clu-in.org A critical aspect of its environmental behavior is bioaccumulation, where its concentration increases in organisms at successively higher levels of the food chain. PCBs are known to accumulate in fish and marine mammals to levels that can be thousands of times higher than in the surrounding water. clu-in.org
However, the specific pathways and efficiencies of bioaccumulation for this compound are not well understood. Comprehensive field studies are needed to track its movement through specific food webs and to understand how it is transferred between different trophic levels. Furthermore, the impact of this congener on ecosystem-level processes, such as microbial community function, nutrient cycling, and primary productivity, remains a significant knowledge gap. Research is required to determine if environmentally relevant concentrations of this compound can cause subtle but significant disruptions to ecosystem health and stability.
Advancements in Bioremediation and Chemical Degradation Technologies for Highly Contaminated Sites
The remediation of sites contaminated with PCBs, including this compound, presents a significant technological challenge. A range of technologies, from established methods like high-temperature incineration to innovative approaches, are being investigated. clu-in.org Bioremediation has emerged as a particularly promising and cost-effective strategy. nih.gov A key advancement is the use of sequential anaerobic and aerobic processes. Anaerobic microorganisms can dechlorinate more highly chlorinated congeners, producing less chlorinated compounds like trichlorobiphenyls, which are then susceptible to degradation by aerobic bacteria. nih.gov
Despite progress, significant research is needed to optimize these technologies for field applications. One major knowledge gap is enhancing the efficiency and rate of microbial degradation. nih.gov This includes bioaugmentation, which involves introducing specific microbial strains like Dehalobium chlorocoercia (anaerobic) and Burkholderia xenovorans (aerobic), and biostimulation, which involves adding nutrients to encourage the growth of native PCB-degrading microorganisms. nih.govclu-in.org Further research is also needed on other innovative technologies such as chemical reduction, thermal desorption, catalytic hydrogenation, and vitrification to determine their effectiveness and applicability for sites contaminated with this compound. clu-in.orgclu-in.org
| Remediation Technology | Principle | Status |
| Enhanced Bioremediation | Use of microorganisms (anaerobic/aerobic) to degrade PCBs. nih.govnih.gov | Emerging/Innovative |
| Thermal Desorption | Heating soil/sediment to vaporize PCBs for collection and treatment. clu-in.orgclu-in.org | Innovative |
| Chemical Dehalogenation | Using chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure. clu-in.orgnih.gov | Innovative |
| In Situ Vitrification | Using electricity to melt contaminated soil into a stable, glass-like solid. clu-in.org | Demonstrated |
| Catalytic Hydrogenation | A chemical process to dechlorinate PCBs. clu-in.orgclu-in.org | Emerging |
Elucidation of Species-Specific and Congener-Specific Molecular Mechanisms in Diverse Ecological Models
The toxicity of PCBs is highly dependent on the specific structure of each congener. nih.govepa.gov Some PCBs, known as "dioxin-like" congeners, exert their effects primarily by binding to the aryl hydrocarbon receptor (AhR), which alters the expression of numerous genes. nih.gov Other PCB congeners may have different molecular targets. For instance, some have been shown to disrupt calcium homeostasis by interacting with ryanodine-sensitive calcium channels, which can lead to neurotoxic effects. nih.gov
A critical knowledge gap is the specific molecular mechanism of action for this compound. It is not well understood whether it acts as a dioxin-like compound, affects neurological channels, or has other primary cellular targets. Furthermore, toxic responses can vary significantly between different species due to differences in metabolism and receptor sensitivity. Future research must focus on elucidating these congener-specific and species-specific mechanisms. Using a wide range of ecological models, from invertebrates to fish, birds, and mammals, will be essential to build a comprehensive understanding of the potential risks posed by this compound to diverse ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
